Spiro[2.5]oct-4-en-6-one
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Overview
Description
Synthesis Analysis
An efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed . The reaction proceeded smoothly in high yields under mild conditions without the use of metals .Molecular Structure Analysis
Spirocyclic structures are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis
The synthesis of spiro[2.5]octa-4,7-dien-6-ones involves a 1,6-conjugate addition induced dearomatization of para-quinone methides . This reaction proceeds smoothly in high yields under mild conditions without the use of metals .Scientific Research Applications
Spiro[2.5]oct-4-en-6-one is utilized in the formation of ring-opened products through reactions with organometallic compounds, such as organoaluminum, organoboron, organogallium, diethylzinc, or diethylcadmium compounds (Smith & Richey, 2007).
It's involved in efficient synthesis methods, like the one-pot approach for synthesizing spiro[2.5]octa-4,7-dien-6-ones, which is notable for high yields and the presence of consecutive quaternary centers (Gai et al., 2015).
Spiro[2.5]oct-4-en-6-one is employed in photoisomerization reactions, particularly in the presence of alkynes, leading to the formation of complex spiro compounds (Gstach & Kisch, 1982).
Its reactivity has been crucial in discussions about classical and nonclassical carbocations, particularly in the context of phenonium ions (Tsuji & Richard, 2016).
Spiro[2.5]oct-4-en-6-one is used in formal 1,6-conjugated addition-mediated annulation processes, which are highly diastereoselective and exhibit good functional group tolerance (Yuan et al., 2015).
Its derivatives, like dispiro[2.0.2.4] deca-7,9-dien, have been studied for UV-absorption and photoelectron spectroscopic properties, offering insights into the behavior of small ring compounds (Meijere, 1974).
Future Directions
properties
IUPAC Name |
spiro[2.5]oct-7-en-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-7-1-3-8(4-2-7)5-6-8/h1,3H,2,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXXNEFLCHBDPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)C=CC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.5]oct-4-en-6-one |
Citations
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